IDO1 Inhibitory Potency: 4-(1H-indol-1-yl)aniline vs. 3-(1H-indol-1-yl)aniline (Regioisomer Comparison)
4-(1H-indol-1-yl)aniline demonstrates approximately 7–8-fold greater IDO1 inhibitory potency than its meta-substituted regioisomer 3-(1H-indol-1-yl)aniline. In IFN-γ-stimulated human cell-based assays, 4-(1H-indol-1-yl)aniline achieves IC₅₀ values of 14–16 nM, whereas the meta isomer exhibits an IC₅₀ of 100 nM [1] [2]. This positional SAR underscores the critical importance of the para-aminophenyl substitution for optimal enzyme engagement.
| Evidence Dimension | IDO1 enzyme inhibition (cell-based assay) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM (LXF-289 cells), 16 nM (A375 cells) |
| Comparator Or Baseline | 3-(1H-indol-1-yl)aniline: IC₅₀ = 100 nM (HeLa cells) |
| Quantified Difference | 7.1–7.7-fold greater potency |
| Conditions | IFN-γ-stimulated human cancer cell lines; kynurenine production measured by HPLC |
Why This Matters
Procurement of the correct regioisomer is essential for programs targeting IDO1; use of the meta isomer would require ~7-fold higher compound concentrations to achieve equivalent target engagement, increasing off-target risk and reducing assay sensitivity.
- [1] BindingDB. BDBM50234066 (CHEMBL4078152). IC50: 100 nM. Assay description: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production. View Source
- [2] BindingDB. BDBM50514753 (CHEMBL4557994). IC50: 14 nM (LXF-289), 16 nM (A375). Assay description: Inhibition of IDO1 in IFN-gamma stimulated human cells assessed as reduction in L-Kyn level measured after 48 hrs by HPLC. View Source
